7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
Brand Name: Vulcanchem
CAS No.: 1060816-44-5
VCID: VC3306957
InChI: InChI=1S/C8H9ClN2/c9-8-3-7-4-10-2-1-6(7)5-11-8/h3,5,10H,1-2,4H2
SMILES: C1CNCC2=CC(=NC=C21)Cl
Molecular Formula: C8H9ClN2
Molecular Weight: 168.62 g/mol

7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine

CAS No.: 1060816-44-5

Cat. No.: VC3306957

Molecular Formula: C8H9ClN2

Molecular Weight: 168.62 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine - 1060816-44-5

Specification

CAS No. 1060816-44-5
Molecular Formula C8H9ClN2
Molecular Weight 168.62 g/mol
IUPAC Name 7-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
Standard InChI InChI=1S/C8H9ClN2/c9-8-3-7-4-10-2-1-6(7)5-11-8/h3,5,10H,1-2,4H2
Standard InChI Key RLNPCQYWZZVSLT-UHFFFAOYSA-N
SMILES C1CNCC2=CC(=NC=C21)Cl
Canonical SMILES C1CNCC2=CC(=NC=C21)Cl

Introduction

Chemical Identity and Basic Information

Nomenclature and Identification

7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine is a bicyclic heterocyclic compound belonging to the naphthyridine family. The naphthyridine scaffold consists of a pyridine ring fused to another nitrogen-containing heterocyclic ring, with specific substituents determining its unique properties and potential applications.

Table 1.1: Identification Parameters of 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine

ParameterValue
Common Name7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
CAS Number1060816-44-5
IUPAC Name7-chloro-1,2,3,4-tetrahydro-2,6-naphthyridine
Molecular FormulaC₈H₉ClN₂
HS Code2933990090

The compound is classified under heterocyclic compounds with nitrogen hetero-atom(s) only, which has implications for its chemical behavior, regulatory status, and commercial handling .

Physical and Chemical Properties

Understanding the physical and chemical properties of 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine is essential for its proper handling, storage, and application in research settings. These properties also inform potential structure-activity relationships for drug development or other applications.

Table 1.2: Physicochemical Properties of 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine

PropertyValue
Molecular Weight168.62300 g/mol
Exact Mass168.04500 Da
PSA (Polar Surface Area)24.92000 Ų
LogP1.70950
DensityNot available
Boiling PointNot available
Melting PointNot available
Flash PointNot available

The compound's moderate LogP value of 1.70950 suggests a balance between hydrophilicity and lipophilicity, which can be advantageous for biological applications requiring membrane permeability . The relatively low polar surface area (PSA) of 24.92000 Ų further supports potential for good membrane penetration, which could be relevant for drug development considerations.

Hazard CategoryClassification
Skin irritationCategory 2
Eye irritationCategory 2A
Specific target organ toxicity - single exposureCategory 3 (Respiratory system)

The compound is associated with the following hazard statements:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Comparison with Related Naphthyridine Compounds

Structural Analogs and Isomers

Several structural analogs of 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine exist, differing in the position of nitrogen atoms in the naphthyridine core or in their salt forms. Understanding these relationships helps place the target compound in its proper chemical context.

Table 4.1: Comparison of 7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Differences
7-Chloro-1,2,3,4-tetrahydro-2,6-naphthyridine1060816-44-5C₈H₉ClN₂168.62 g/mol-
7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine1260672-12-5C₈H₉ClN₂168.62 g/molNitrogen position (1,6 vs 2,6)
7-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridineNot specifiedC₈H₉ClN₂168.62 g/molNitrogen position (1,8 vs 2,6)
7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine hydrochloride2126161-08-6C₈H₁₀Cl₂N₂205.09 g/molHCl salt form

The different positioning of nitrogen atoms in these isomeric structures can significantly affect their physicochemical properties and biological activities. For instance, the 1,6-naphthyridine analog has a reported XLogP3-AA value of 2.2 , which differs from the LogP value of 1.70950 reported for the 2,6-naphthyridine isomer .

Starting AmountVolume for 1 mM SolutionVolume for 5 mM SolutionVolume for 10 mM Solution
1 mg~5.93 mL~1.19 mL~0.59 mL
5 mg~29.65 mL~5.93 mL~2.96 mL
10 mg~59.30 mL~11.86 mL~5.93 mL

These calculations are based on the molecular weight of 168.62 g/mol and assume an appropriate solvent is used . The specific solvent should be chosen based on the compound's solubility characteristics and the requirements of the intended application.

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